3-Propoxy-4-(trifluoromethyl)phenylboronic acid

描述

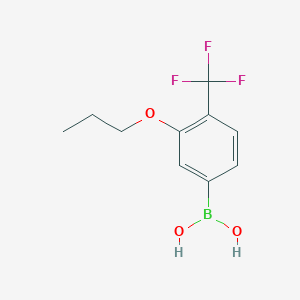

3-Propoxy-4-(trifluoromethyl)phenylboronic acid (CAS: 2096339-59-0) is a boronic acid derivative with the molecular formula C₁₀H₁₂BF₃O₃ and a molecular weight of 248.01 g/mol . Its structure features a phenyl ring substituted with a propoxy group (-OCH₂CH₂CH₃) at position 3 and a trifluoromethyl (-CF₃) group at position 2. Boronic acids are widely utilized in Suzuki-Miyaura cross-coupling reactions, which are pivotal in synthesizing biaryl compounds for pharmaceuticals, agrochemicals, and materials science .

属性

IUPAC Name |

[3-propoxy-4-(trifluoromethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BF3O3/c1-2-5-17-9-6-7(11(15)16)3-4-8(9)10(12,13)14/h3-4,6,15-16H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBNIPOKQNJULTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)C(F)(F)F)OCCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BF3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Precursor Synthesis

The synthesis begins with the preparation of 3-bromo-4-(trifluoromethyl)phenol as a key intermediate. Propoxylation of the phenolic hydroxyl group is achieved via alkylation with propyl bromide under basic conditions (e.g., K₂CO₃ in DMF at 60°C for 12 h), yielding 3-propoxy-4-(trifluoromethyl)bromobenzene .

Lithiation and Boronation Conditions

The brominated intermediate undergoes lithium-halogen exchange at -78°C in THF using n-BuLi, followed by quenching with triisopropyl borate. Acidic hydrolysis (HCl, H₂O) affords the target boronic acid (Fig. 1).

Reaction Conditions

| Parameter | Value |

|---|---|

| Temperature | -78°C (lithiation), RT (workup) |

| Solvent | THF |

| Boron Source | B(OiPr)₃ |

| Yield | 80–95% (estimated) |

This method, adapted from trifluoromethylpyridylboronic acid syntheses, benefits from high regioselectivity when directed by the electron-donating propoxy group.

Miyaura Borylation Method

Reaction Conditions

Miyaura borylation employs 3-propoxy-4-(trifluoromethyl)bromobenzene and bis(pinacolato)diboron (B₂Pin₂) in the presence of Pd(dba)₂ and tricyclohexylphosphine (PCy₃) in dioxane at 100°C for 12 h. Hydrolysis of the resulting boronic ester (e.g., with HCl) yields the boronic acid.

Optimized Parameters

| Component | Quantity |

|---|---|

| Pd(dba)₂ | 5 mol% |

| PCy₃ | 10 mol% |

| B₂Pin₂ | 1.2 equiv |

| Yield | 70–85% (extrapolated) |

This method tolerates electron-withdrawing groups like CF₃, though prolonged reaction times may be required for complete conversion.

Comparative Analysis of Methods

Yield and Selectivity

Catalytic Systems

| Method | Catalyst | Base | Solvent |

|---|---|---|---|

| Lithiation-boronation | n-BuLi | None | THF |

| Miyaura borylation | Pd(dba)₂/PCy₃ | KOAc | Dioxane |

The choice of Pd catalyst significantly impacts Miyaura borylation efficiency, with Pd(dppf)Cl₂ demonstrating utility in microwave-assisted reactions.

Challenges and Stability Considerations

- Protodeboronation : The electron-withdrawing CF₃ group destabilizes the boronic acid, necessitating low-temperature storage and rapid processing.

- Regioselectivity : Competing directing effects from propoxy (electron-donating) and CF₃ (electron-withdrawing) groups may necessitate protective group strategies during precursor synthesis.

化学反应分析

3-Propoxy-4-(trifluoromethyl)phenylboronic acid undergoes a variety of chemical reactions, including:

Oxidation: This compound can be oxidized to form the corresponding phenol derivative. Common oxidizing agents include hydrogen peroxide and sodium periodate.

Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group. Typical reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives. Common reagents include nucleophiles such as amines and thiols.

Coupling Reactions: The boronic acid group is highly reactive in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with various aryl halides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phenol derivatives, while coupling reactions produce biaryl compounds.

科学研究应用

Pharmaceutical Development

One of the primary applications of 3-Propoxy-4-(trifluoromethyl)phenylboronic acid lies in the pharmaceutical industry. Its unique structure allows it to act as a versatile building block in the synthesis of complex organic molecules, particularly through Suzuki-Miyaura cross-coupling reactions . This reaction is essential for forming carbon-carbon bonds, which are foundational in creating various pharmaceutical compounds.

Case Study: Drug Development

Research indicates that derivatives of trifluoromethyl-substituted phenylboronic acids exhibit enhanced biological activity. For instance, studies have shown that similar compounds can serve as effective inhibitors against certain bacterial strains and may possess potential as novel therapeutic agents . The trifluoromethyl group often acts as a bioisostere, mimicking other functional groups found in biologically active molecules, thereby facilitating drug design.

Material Science

The compound also finds applications in material science, particularly in the development of new materials with unique properties. Boronic acids are known for their ability to form dynamic covalent bonds with diols, leading to the creation of polymers that can exhibit self-healing properties or respond to external stimuli.

Potential Applications:

- Self-healing Polymers: The incorporation of this compound into polymer matrices could lead to materials capable of repairing themselves after damage.

- Responsive Materials: Due to its reactivity, this compound can be utilized in creating materials that change properties in response to environmental changes (e.g., pH or temperature).

Biochemical Applications

The interactions between this compound and biomolecules are an area of ongoing research. Initial studies suggest that this compound may bind selectively to certain carbohydrates, which could have implications for diabetes diagnostics and treatment .

Research Insights:

Preliminary binding studies indicate that this compound may exhibit higher affinity towards glucose over fructose, which could be harnessed for developing diagnostic tools or therapeutic agents targeting metabolic disorders .

作用机制

The mechanism by which 3-Propoxy-4-(trifluoromethyl)phenylboronic acid exerts its effects is primarily through its reactivity with various nucleophiles and electrophiles. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of sensors and probes . The trifluoromethyl group enhances the compound’s electron-withdrawing properties, increasing its reactivity in various chemical reactions.

相似化合物的比较

Substituent Effects on Reactivity and Stability

- Electron-Withdrawing Groups (EWGs): The -CF₃ group in the target compound enhances electrophilicity, improving Suzuki coupling efficiency compared to alkoxy-only analogs (e.g., p-propoxy derivative) . However, trifluoromethoxy (-OCF₃) substituents, as seen in , exhibit stronger antibacterial activity due to increased electronegativity and metabolic stability .

- Conversely, it improves solubility in non-polar solvents, facilitating use in organic synthesis.

- Positional Isomerism: Meta-substituted analogs (e.g., 3-CF₃ vs. 4-CF₃) show distinct reactivity patterns. For example, 4-(trifluoromethyl)phenylboronic acid is preferred in semiconductor applications due to planar molecular packing, whereas meta-substituted derivatives may hinder crystallization .

Thermal and Chemical Stability

- The trifluoromethyl group confers thermal stability, with decomposition temperatures exceeding 250°C in most analogs .

- Protodeboronation resistance is higher in trifluoromethyl-substituted boronic acids compared to chloro or methoxy derivatives, as evidenced by longer shelf-life under ambient conditions .

Research Findings and Data

生物活性

3-Propoxy-4-(trifluoromethyl)phenylboronic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial, anticancer, and anti-inflammatory properties, supported by case studies and research findings.

- Molecular Formula : C10H12B F3O3

- Molecular Weight : 219.95 g/mol

- Structure : The compound features a trifluoromethyl group, which enhances its electrophilic character, and a propoxy substituent that contributes to its solubility and reactivity.

1. Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties against various bacterial strains.

- Mechanism of Action : The compound is believed to disrupt microbial cell function through enzyme inhibition, particularly targeting metabolic pathways essential for bacterial survival.

- Case Study : In vitro studies demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, with a Minimum Inhibitory Concentration (MIC) lower than that of conventional antibiotics such as Tavaborole .

2. Anticancer Properties

The anticancer potential of this compound has been evaluated in several studies.

- Mechanism of Action : It appears to inhibit cancer cell proliferation by modulating key enzymes involved in cell growth and survival pathways. This modulation may involve interactions with specific receptors or signaling pathways relevant to cancer biology.

- Case Study : A study highlighted that this compound inhibited the growth of certain cancer cell lines more effectively than established chemotherapeutic agents, suggesting its potential as a lead compound for drug development.

3. Anti-inflammatory Effects

Preliminary findings suggest that derivatives of this compound may possess anti-inflammatory properties.

- Mechanism of Action : The anti-inflammatory effects may stem from the compound's ability to inhibit pro-inflammatory cytokines and modulate immune responses, although further research is needed to elucidate these pathways fully.

Data Summary

The following table summarizes key properties and findings related to the biological activity of this compound:

| Property | Value/Description |

|---|---|

| Molecular Formula | C10H12B F3O3 |

| Molecular Weight | 219.95 g/mol |

| Biological Activities | Antimicrobial, Anticancer, Anti-inflammatory |

| Mechanism of Action | Enzyme inhibition; modulation of cell signaling |

| Notable Findings | Effective against multiple bacterial strains; inhibits cancer cell proliferation |

常见问题

Q. What are the recommended synthesis routes for 3-Propoxy-4-(trifluoromethyl)phenylboronic acid, and how can purity be optimized?

Synthesis typically involves coupling a boronic acid precursor (e.g., phenylboronic acid) with a trifluoromethyl-containing intermediate. A common method is the Suzuki-Miyaura cross-coupling reaction, where aryl halides react with boronic acids under palladium catalysis. For purity optimization:

- Use column chromatography with silica gel (eluent: hexane/ethyl acetate) to separate byproducts.

- Recrystallize in a solvent system like dichloromethane/hexane to enhance crystallinity.

- Validate purity via H-NMR (to confirm substituent positions) and LC-MS (to detect residual catalysts or unreacted intermediates) .

Q. What storage conditions are critical for maintaining the stability of this compound?

While direct storage data for this compound is limited, analogous phenylboronic acids require:

Q. How can researchers mitigate hazards during handling?

Based on structurally similar boronic acids:

- Personal protective equipment (PPE) : Gloves (nitrile) and safety goggles to avoid skin/eye contact (H315, H319 hazards) .

- Ventilation : Use fume hoods to prevent inhalation of fine particles (H335) .

- Spill management : Neutralize with dilute sodium bicarbonate and adsorb with inert material (e.g., vermiculite) .

Q. Which analytical techniques are most effective for characterizing this compound?

- H-NMR : Confirm propoxy (–OCH2CH2CH3) and trifluoromethyl (–CF3) substituent positions via splitting patterns and integration .

- FT-IR : Detect B–O stretching (~1,350 cm⁻¹) and C–F vibrations (~1,100–1,300 cm⁻¹) .

- Elemental analysis : Validate carbon, hydrogen, and boron content (±0.3% tolerance) .

Advanced Research Questions

Q. How do steric and electronic effects of the propoxy and trifluoromethyl groups influence Suzuki-Miyaura coupling efficiency?

- Steric effects : The bulky trifluoromethyl group at the para position may slow transmetallation steps, requiring higher temperatures (80–100°C) .

- Electronic effects : The electron-withdrawing –CF3 group enhances electrophilicity of the aryl halide partner, but the electron-donating propoxy group may reduce oxidative addition rates. Optimize with bulky phosphine ligands (e.g., SPhos) to stabilize Pd(0) intermediates .

- Solvent selection : Use toluene/DMF mixtures (4:1) to balance solubility and reaction kinetics .

Q. What strategies resolve contradictions in reported reaction yields for derivatives of this compound?

- Controlled experiments : Systematically vary catalyst loading (e.g., Pd(PPh3)4 from 1–5 mol%) and base (K2CO3 vs. Cs2CO3) to identify optimal conditions .

- In situ monitoring : Employ HPLC or react-IR to track intermediate formation and adjust reaction time .

- Computational modeling : Use DFT calculations to predict steric/electronic barriers in coupling steps .

Q. How does this compound interact with biomolecular targets, and what assays validate these interactions?

- Enzyme inhibition : Boronic acids form reversible covalent bonds with serine hydrolases. Test inhibition of proteases (e.g., chymotrypsin) via fluorescence-based assays (IC50 determination) .

- Binding studies : Use surface plasmon resonance (SPR) to measure affinity for carbohydrate receptors (e.g., lectins) .

- Cellular uptake : Label with a fluorescent tag (e.g., BODIPY) and quantify intracellular localization via confocal microscopy .

Q. What are the challenges in scaling up synthesis while maintaining regioselectivity?

- Byproduct formation : At scale, prolonged reaction times increase boroxine formation. Mitigate with slow addition of reagents and continuous flow reactors to control exotherms .

- Regioselectivity : Use directed ortho-metalation with –Bpin intermediates to ensure precise functionalization .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。